Cas no 60933-63-3 ((1S)-(+)-10-Camphorsulfonamide)

(1S)-(+)-10-Camphorsulfonamide is a chiral sulfonamide derivative of camphor, widely utilized in asymmetric synthesis and resolution processes due to its stereochemical properties. Its rigid bicyclic structure and well-defined chirality make it a valuable auxiliary in enantioselective reactions, including the formation of sulfonamide-based intermediates. The compound is particularly useful in pharmaceutical and fine chemical applications where high enantiomeric purity is critical. Its stability under various reaction conditions and compatibility with diverse reagents further enhance its utility in synthetic chemistry. Additionally, (1S)-(+)-10-Camphorsulfonamide serves as a precursor for chiral catalysts and ligands, contributing to advancements in stereocontrolled transformations.
(1S)-(+)-10-Camphorsulfonamide structure
60933-63-3 structure
商品名:(1S)-(+)-10-Camphorsulfonamide
CAS番号:60933-63-3
MF:C10H17NO3S
メガワット:231.31188
MDL:MFCD28041245
CID:90083
PubChem ID:24863455

(1S)-(+)-10-Camphorsulfonamide 化学的及び物理的性質

名前と識別子

    • (1S)-10-camphorsulfonamide
    • (1S)-(+)-10-Camphorsulfonamide
    • (1S)-()-10-Camphorsulfonamide
    • [(1R,4S)-7,7-dimethyl-3-oxo-4-bicyclo[2.2.1]heptanyl]methanesulfonamide
    • ((1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide
    • [(1S)-7,7-DIMETHYL-2-OXOBICYCLO[2.2.1]HEPTAN-1-YL]METHANESULFONAMIDE
    • 60933-63-3
    • SCHEMBL4484995
    • AKOS027320515
    • A832963
    • (1S)-(+)-camphorsulfonamide
    • AS-72457
    • MDL: MFCD28041245
    • インチ: InChI=1S/C10H17NO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3,(H2,11,13,14)/t7-,10-/m1/s1
    • InChIKey: SBLUNABTQYDFJM-GMSGAONNSA-N
    • ほほえんだ: CC1(C)[C@@H]2CC[C@@]1(CS(=O)(=O)N)C(=O)C2

計算された属性

  • せいみつぶんしりょう: 231.09300
  • どういたいしつりょう: 231.093
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 407
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 2
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 85.6A^2
  • 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

  • 色と性状: ふん
  • 密度みつど: 1.28g/cm3
  • ゆうかいてん: 129-132 °C (lit.)
  • ふってん: 380.4ºC at 760 mmHg
  • フラッシュポイント: 183.8ºC
  • 屈折率: 1.541
  • ようかいど: Dichloromethane
  • PSA: 85.61000
  • LogP: 2.45140
  • 光学活性: [α]20/D +22°, c = 1 in methanol

(1S)-(+)-10-Camphorsulfonamide セキュリティ情報

(1S)-(+)-10-Camphorsulfonamide 税関データ

  • 税関コード:2935009090
  • 税関データ:

    中国税関コード:

    2935009090

    概要:

    2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

(1S)-(+)-10-Camphorsulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C175065-2g
(1S)-(+)-10-Camphorsulfonamide
60933-63-3
2g
$ 150.00 2023-04-18
eNovation Chemicals LLC
D766333-1g
((1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide
60933-63-3 97%
1g
$230 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1037516-25g
((1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide
60933-63-3 98%
25g
¥5591.00 2024-05-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
44361-25g
(1S)-10-Camphorsulfonamide, 97%
60933-63-3 97%
25g
¥14615.00 2023-03-15
TRC
C175065-20g
(1S)-(+)-10-Camphorsulfonamide
60933-63-3
20g
$ 1154.00 2023-04-18
eNovation Chemicals LLC
D766333-250mg
((1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide
60933-63-3 97%
250mg
$195 2023-09-04
Chemenu
CM202078-25g
((1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide
60933-63-3 95%
25g
$*** 2023-05-30
Cooke Chemical
F014522-25g
(1S)-10-Camphorsulfonamide
60933-63-3 97
25g
RMB 11692.00 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
44361-5g
(1S)-10-Camphorsulfonamide, 97%
60933-63-3 97%
5g
¥3275.00 2023-03-15
Ambeed
A553090-25g
((1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide
60933-63-3 95+%
25g
$552.0 2024-04-18

(1S)-(+)-10-Camphorsulfonamide 合成方法

(1S)-(+)-10-Camphorsulfonamide 関連文献

(1S)-(+)-10-Camphorsulfonamideに関する追加情報

(1S)-(+)-10-Camphorsulfonamide: A Comprehensive Overview

(1S)-(+)-10-Camphorsulfonamide, with the CAS number 60933-63-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of camphor, a bicyclic monoterpene ketone, which has been widely studied for its diverse applications in medicine, cosmetics, and industrial processes. The sulfonamide group attached to the 10th position of the camphor skeleton introduces unique chemical and biological properties, making it a valuable molecule for both academic research and industrial development.

The structure of (1S)-(+)-10-Camphorsulfonamide consists of a camphor core with a sulfonamide substituent. The camphor moiety is a bicyclic framework comprising two fused rings: a six-membered cyclohexene ring and a five-membered cyclopentane ring. The sulfonamide group (-SO₂NH₂) is attached to the 10th carbon of the camphor structure, which is the methyl group in the natural camphor molecule. This substitution pattern not only alters the physical properties of the molecule but also imparts new functional characteristics. The stereochemistry at the 1st carbon (denoted by (1S)) plays a crucial role in determining the compound's optical activity and biological interactions.

Recent studies have highlighted the potential of (1S)-(+)-10-Camphorsulfonamide as a versatile building block in drug design. The sulfonamide group is known for its ability to act as a bioisostere, meaning it can mimic the functional properties of other groups while offering distinct advantages in terms of stability and solubility. This makes (1S)-(+)-10-Camphorsulfonamide an attractive candidate for developing new therapeutic agents with improved pharmacokinetic profiles. For instance, researchers have explored its use as an intermediate in the synthesis of peptide-based drugs and as a component in targeted drug delivery systems.

In addition to its role in drug development, (1S)-(+)-10-Camphorsulfonamide has shown promise in materials science applications. The compound's unique combination of hydrophilic (due to the sulfonamide group) and hydrophobic (due to the camphor core) properties makes it suitable for use in amphiphilic materials. These materials are valuable in creating self-assembling structures, such as micelles and vesicles, which have applications in drug delivery, sensors, and nanotechnology.

From an environmental perspective, understanding the fate and transport of (1S)-(+)-10-Camphorsulfonamide is crucial for assessing its potential impact on ecosystems. Recent research has focused on evaluating its biodegradability under various environmental conditions. Studies indicate that under aerobic conditions, the compound undergoes microbial degradation through oxidative pathways, leading to the formation of less complex intermediates. However, further investigation is needed to fully understand its long-term environmental behavior and potential risks.

In conclusion, (1S)-(+)-10-Camphorsulfonamide (CAS No: 60933-63-3) stands out as a multifaceted compound with applications spanning pharmaceuticals, materials science, and environmental chemistry. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions across these disciplines. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic research and industrial innovation.

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Amadis Chemical Company Limited
(CAS:60933-63-3)(1S)-(+)-10-Camphorsulfonamide
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